7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
7,8-Dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a quinoline moiety, with methoxy groups at positions 7 and 8, and a phenyl group at position 3.
Preparation Methods
The synthesis of 7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves the condensation of appropriate starting materials followed by cyclization. One common method includes the reaction of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . The reaction is carried out in a tetrahydrofuran solvent medium, yielding the desired pyrazoloquinoline with good efficiency . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
7,8-Dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced pyrazoloquinoline derivatives.
Substitution: The methoxy groups at positions 7 and 8 can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrazine, sodium borohydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and interfere with cellular processes essential for the survival and proliferation of cancer cells . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
7,8-Dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar core structure but differ in the position of the pyrazole ring fusion.
4-Hydroxy-2-quinolones: These compounds have a quinoline core with hydroxyl groups, exhibiting different biological activities and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-22-15-8-12-14(9-16(15)23-2)19-10-13-17(20-21-18(12)13)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLHVXOZZROEFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(C=N2)C(=NN3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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